molecular formula C20H22F3N B5880046 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine

4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine

Cat. No. B5880046
M. Wt: 333.4 g/mol
InChI Key: BRXZYKPOZIPNNI-UHFFFAOYSA-N
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Description

4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine involves the inhibition of the reuptake of dopamine and serotonin by their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine depend on the specific neurotransmitter system that is affected. For example, an increase in dopamine levels can lead to increased motivation and reward-seeking behavior, while an increase in serotonin levels can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine in lab experiments is its high affinity for DAT and SERT, which makes it a useful tool for studying the role of these transporters in various neurological disorders. However, one limitation is that it may not accurately reflect the complex interactions between multiple neurotransmitter systems that occur in vivo.

Future Directions

There are several future directions for research on 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine. One area of interest is the development of more selective inhibitors of DAT and SERT, which could provide more precise tools for studying these transporters. Another area of interest is the use of 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine in animal models of neurological disorders to better understand the role of dopamine and serotonin in these conditions. Finally, there is also potential for the development of new therapeutic agents based on the structure of 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine.

Synthesis Methods

The synthesis of 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine involves the reaction of 2-(trifluoromethyl)benzyl chloride with benzylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain pure 4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine.

Scientific Research Applications

4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT). This makes it a useful tool for studying the role of these transporters in various neurological disorders such as depression, Parkinson's disease, and addiction.

properties

IUPAC Name

4-benzyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N/c21-20(22,23)19-9-5-4-8-18(19)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXZYKPOZIPNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzyl-1-[2-(trifluoromethyl)benzyl]piperidine

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